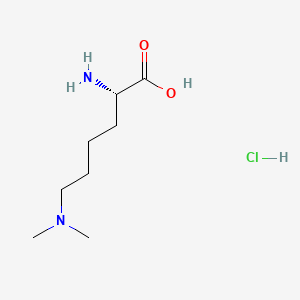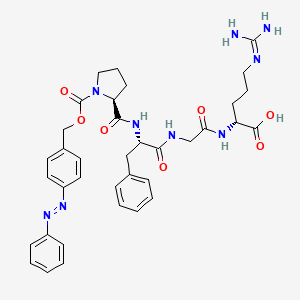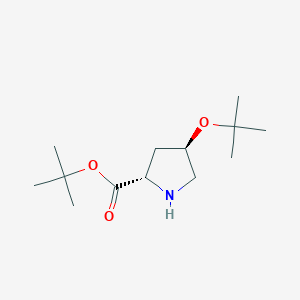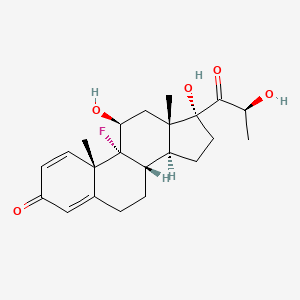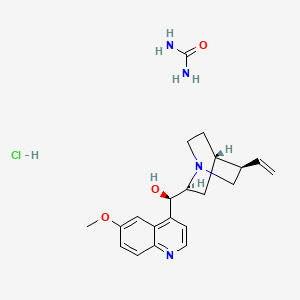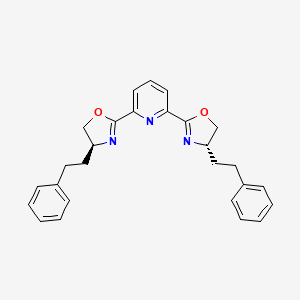
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For example, 2,6-bis(hydroxymethyl)pyridine is synthesized using a one-pot biocatalytic process . Another method involves the Claisen condensation of dimethyl pyridine-2,6-dicarboxylate ester with ethyl acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the structure of 2,6-bis(4-(ethoxycarbonyl)-3-acetyl-1-aryl-1H-pyrazol-5-yl)pyridine was established based on elemental analysis and spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2,6-bis(ethoxycarbonyl-acetyl)pyridine reacts with C-acetyl-N-aryl-hydrazonoyl chlorides to yield 2,6-bis(4-(ethoxycarbonyl)-3-acetyl-1-aryl-1H-pyrazol-5-yl)pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2,6-bis(pyrazol-3-yl)pyridine exhibits unique optical properties .Scientific Research Applications
Spin-Transitions in Iron(II) Complexes
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine and similar compounds are used in the study of spin-transitions in iron(II) complexes. The compound has been involved in research exploring thermal and light-induced spin-transitions. For example, Ruth Pritchard et al. (2009) investigated the influence of polymorphism on a spin-crossover compound, revealing the impact of structural variation on the spin-transition behavior of iron(II) complexes in different solvent-free polymorphs (Pritchard et al., 2009).
Luminescence Lifetimes Enhancement
This chemical framework is utilized in the enhancement of luminescence lifetimes of ruthenium(II)-terpyridine complexes. Research by M. Duati et al. (2003) focused on how the sigma-donor strength of ligands, such as 2,6-bis(5-phenyl-[1,2,4]triazol-3-yl)pyridine, affects the photophysical properties and luminescence of ruthenium complexes. This work provides insights into manipulating metal-ligand interactions to modify luminescence properties (Duati et al., 2003).
Chemosensor for Fluoride Ions
The compound has been used as a chemosensor for detecting fluoride ions. B. Chetia and P. Iyer (2008) demonstrated the utility of 2,6-bis(2-benzimidazolyl)pyridine, a related compound, in sensing fluoride ions through chemical shift and optical modifications. This research highlights the potential of such compounds in environmental and analytical chemistry for ion detection (Chetia & Iyer, 2008).
Ethylene Polymerization
Compounds with similar structures have been explored in ethylene polymerization studies. For instance, J. Hurtado et al. (2009) investigated chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands. These complexes were found to be active in the polymerization of ethylene, indicating the compound's relevance in catalysis and material science (Hurtado et al., 2009).
Selective Extraction of Americium(III)
Another significant application is in the selective extraction of americium(III). M. Hudson et al. (2006) studied new hydrophobic, tridentate nitrogen heterocyclic reagents, including 2,6-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[1,2,4]triazin-3-yl) pyridine, for their ability to separate americium(III) from other elements. This research is pivotal in the field of nuclear waste management and recycling (Hudson et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is the Small Conductance Calcium-Activated Potassium (SK) Channels . These channels open when the intracellular calcium concentration is increased, allowing the passage of potassium ions through the cell membrane .
Mode of Action
This compound acts as a potent and specific SK channel blocker in vitro . It inhibits all SK channel subtypes with similar potency . The potency of this compound was measured using automatic patch clamp on all three SK channel subtypes, resulting in similar IC 50 of 0.4 μM .
Biochemical Pathways
The action of this compound on SK channels affects the calcium signaling pathway . By blocking the SK channels, it prevents the efflux of potassium ions, which can alter the membrane potential and disrupt the normal functioning of the cell .
Result of Action
The result of the action of this compound is the inhibition of SK channels, which can have significant effects at the molecular and cellular levels. This can potentially alter the function of cells that rely on these channels for their normal operation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other ions or molecules can also influence its action on SK channels .
Safety and Hazards
Future Directions
The future directions for similar compounds involve their potential applications in various fields. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
Biochemical Analysis
Biochemical Properties
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with DNA-binding proteins, potentially affecting gene expression and cellular metabolism . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their biochemical functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . Studies have shown that this compound can induce changes in the expression levels of certain genes, thereby impacting various cellular processes such as cell growth, differentiation, and apoptosis . Additionally, it has been found to affect the activity of key metabolic enzymes, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and DNA, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function . In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity . The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . These transport mechanisms are crucial for ensuring that the compound reaches its intended sites of action and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects. Understanding the subcellular distribution of the compound is critical for elucidating its overall mechanism of action and impact on cellular function.
Properties
IUPAC Name |
(4S)-4-(2-phenylethyl)-2-[6-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRZZMJRGHERQU-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719134 | |
| Record name | 2,6-Bis(4S)[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012042-02-2 | |
| Record name | 2,6-Bis(4S)[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1012042-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



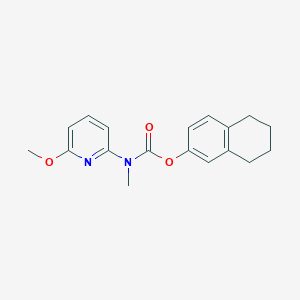
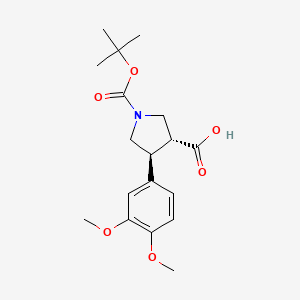
![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)

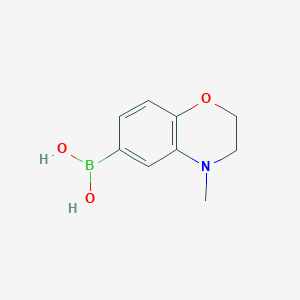
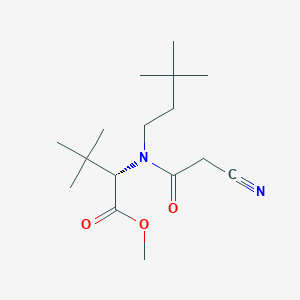

![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
